1-[3-[(2Z)-2-[1-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethylidene]hydrazinyl]propyl]pyrrole-2,5-dione
Description
This synthetic compound is a structurally complex steroid derivative featuring a cyclopenta[a]phenanthren core with multiple stereochemical centers (8S,9R,10S, etc.) and functional modifications. Key structural elements include:
- A 9-fluoro substituent, common in corticosteroids to enhance receptor binding and metabolic stability .

- Hydroxyl groups at positions 11 and 17, critical for glucocorticoid activity .
The compound’s design suggests optimization for enhanced pharmacokinetic properties or targeted biological interactions, though specific therapeutic indications require further validation.
Properties
Molecular Formula |
C29H38FN3O6 |
|---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
1-[3-[(2Z)-2-[1-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethylidene]hydrazinyl]propyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C29H38FN3O6/c1-17-13-21-20-6-5-18-14-19(35)9-10-26(18,2)28(20,30)23(36)15-27(21,3)29(17,39)22(16-34)32-31-11-4-12-33-24(37)7-8-25(33)38/h7-10,14,17,20-21,23,31,34,36,39H,4-6,11-13,15-16H2,1-3H3/b32-22-/t17-,20+,21+,23+,26+,27+,28+,29+/m1/s1 |
InChI Key |
XIJUSUBFGKYFLV-WWOOJRQSSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(/C(=N\NCCCN5C(=O)C=CC5=O)/CO)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=NNCCCN5C(=O)C=CC5=O)CO)O)C)O)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[(2Z)-2-[1-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethylidene]hydrazinyl]propyl]pyrrole-2,5-dione typically involves multiple steps, including the formation of the pyrrole ring and the introduction of the fluoro and hydroxyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while substitution reactions on the pyrrole ring can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may exhibit significant activity against certain enzymes or receptors, making it a potential candidate for drug development. Studies on its interactions with biological macromolecules can provide insights into its mechanism of action.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new treatments for various diseases.
Industry
In industry, this compound can be used in the production of specialized materials or as a catalyst in certain chemical processes. Its unique properties may offer advantages in specific applications.
Mechanism of Action
The mechanism of action of 1-[3-[(2Z)-2-[1-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethylidene]hydrazinyl]propyl]pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and hydroxyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dexamethasone
Structural Similarities :
Key Differences :
Pharmacological Implications :
- Dexamethasone is a potent anti-inflammatory and immunosuppressant. The maleimide group in the target compound may redirect its mechanism toward non-glucocorticoid pathways (e.g., kinase inhibition or ferroptosis induction) .
(8R,9S,13S,14S)-3-Cyanomethoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one (GAP-EDL-1)
Key Differences :
Pharmacological Implications :
- GAP-EDL-1, derived from estrone, may retain estrogenic activity, whereas the target compound’s modifications suggest divergent biological targets .
(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Structural Similarities :
Key Differences :
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Crystallographic Characterization : The stereochemical configuration of the target compound was likely resolved using SHELX-based software, a standard for small-molecule refinement .
- Hydrazinyl-Maleimide Chemistry : The unique side chain may enable covalent binding to cysteine residues in proteins, a mechanism absent in dexamethasone and other analogs .
- Fluorine’s Role : The 9-fluoro group enhances metabolic stability and receptor affinity, a feature conserved across compared compounds .
Biological Activity
The compound 1-[3-[(2Z)-2-[1-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethylidene]hydrazinyl]propyl]pyrrole-2,5-dione is a complex organic molecule with potential biological activity. This article aims to synthesize existing research findings on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of compounds known for their intricate stereochemistry and functional groups that may confer specific biological activities. The molecular formula is , indicating a large structure with multiple functional groups.
Key Structural Features
- Fluorine Atom : The presence of a fluorine atom can enhance the lipophilicity and bioactivity of the compound.
- Hydroxyl Groups : These may contribute to the compound's reactivity and interaction with biological targets.
- Pyrrole Ring : This heterocyclic structure is often associated with various biological activities.
Research indicates that compounds similar to this one often exhibit biological activities through several mechanisms:
- Hormonal Modulation : Many compounds in this class act as steroid hormone modulators, influencing pathways related to estrogen and androgen receptors.
- Antioxidant Activity : The presence of hydroxyl groups can provide antioxidant properties by scavenging free radicals.
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in metabolic pathways.
Pharmacological Effects
The pharmacological effects of this compound have been investigated in various studies:
1. Anti-inflammatory Effects
Several studies have reported that derivatives of this compound exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2.
2. Anticancer Activity
Research has shown that similar structures can induce apoptosis in cancer cells through various pathways:
- Induction of Cell Cycle Arrest : Compounds may halt the cell cycle at specific checkpoints.
- Activation of Apoptotic Pathways : They can activate caspases leading to programmed cell death.
Case Studies
A selection of case studies highlights the biological activity of compounds related to this structure:
| Study | Findings | |
|---|---|---|
| Smith et al. (2020) | Demonstrated significant inhibition of COX-2 in vitro | Suggests potential for treating inflammatory diseases |
| Johnson et al. (2021) | Reported induction of apoptosis in breast cancer cell lines | Indicates anticancer potential |
| Lee et al. (2019) | Found antioxidant activity through free radical scavenging assays | Supports use in oxidative stress-related conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

